molecular formula C20H30O3 B210242 Grandifloric acid CAS No. 22338-69-8

Grandifloric acid

Cat. No.: B210242
CAS No.: 22338-69-8
M. Wt: 318.4 g/mol
InChI Key: GVGJRXSJJHLPGZ-DZAVYMGKSA-N
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Description

Grandifloric acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Grandifloric acid typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Addition of hydroxyl and carboxylic acid groups under controlled conditions.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Grandifloric acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C20_{20}H30_{30}O3_3
  • CAS Number : 22338-69-8
  • Molecular Weight : 318.46 g/mol

Pharmacological Applications

1. Antiparasitic Activity
Recent studies have highlighted the potential of grandifloric acid in combating parasitic infections. A study on the methanol extract of Thunbergia grandiflora leaves demonstrated significant anti-trypanosomal effects against Trypanosoma brucei, with a minimum inhibitory concentration (MIC) of 1.90 μg/mL . The study utilized advanced techniques such as liquid chromatography-high resolution electrospray ionization mass spectrometry (LC-HRESIMS) to identify various bioactive compounds, including this compound, which exhibited promising antiparasitic properties.

2. Antioxidant Properties
this compound has been investigated for its antioxidant capabilities. Research indicates that it can inhibit the production of reactive oxygen species (ROS), thus potentially protecting cells from oxidative stress . This property is crucial in developing therapeutic agents for conditions linked to oxidative damage.

3. Insect Oviposition Stimulants
In agricultural research, this compound has been identified as an oviposition stimulant for certain insect species, such as the banded sunflower moth (Cochylis hospes). This application suggests its potential use in pest management strategies .

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
AntiparasiticEffective against Trypanosoma brucei with MIC of 1.90 μg/mL.
AntioxidantInhibits ROS production, providing protection against oxidative stress.
Oviposition StimulantStimulates oviposition in Cochylis hospes, aiding in pest management strategies.
Anti-inflammatoryExhibits anti-inflammatory properties, beneficial for conditions like arthritis and other disorders.

Case Studies

Case Study 1: Antiparasitic Effects
In a study focusing on the metabolic profile of Thunbergia grandiflora, researchers isolated this compound and assessed its interaction with key enzymes involved in parasitic survival. The results indicated that this compound could serve as a lead compound for developing new antiparasitic drugs targeting Trypanosoma brucei .

Case Study 2: Agricultural Applications
Research into the effects of this compound on insect behavior revealed its role as an oviposition stimulant for pests affecting sunflower crops. This finding opens avenues for utilizing natural compounds in integrated pest management systems, reducing reliance on synthetic pesticides .

Mechanism of Action

The mechanism of action of Grandifloric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Grandifloric acid stands out due to its unique tetracyclic structure and multiple chiral centers, which confer distinct chemical properties and potential for diverse applications.

Biological Activity

Grandifloric acid, a diterpenoid compound primarily isolated from the herb Siegesbeckia orientalis, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

  • Molecular Formula : C20_{20}H30_{30}O3_3
  • Molecular Weight : 318.45 g/mol

Sources of this compound

This compound is predominantly found in the Siegesbeckia orientalis plant, which is known for its traditional medicinal uses in various cultures. The extraction and characterization of this compound have been subjects of several phytochemical studies.

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the expression of inflammatory markers such as TNF-α, iNOS, and COX-2 in various cell lines, suggesting its potential in treating inflammatory diseases .

2. Antitumor Activity

Studies have reported that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has shown activity in inhibiting the proliferation of tumor cells in vitro, making it a candidate for further investigation in cancer therapy .

3. Antimicrobial Effects

In vitro studies have highlighted the antimicrobial properties of this compound against various pathogens. It has been effective against both bacterial and fungal strains, indicating its potential use as a natural antimicrobial agent .

4. Antioxidant Activity

This compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines and enzymes, this compound modulates inflammatory responses.
  • Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in tumor cells, leading to reduced viability and proliferation.
  • Scavenging Free Radicals : The antioxidant capacity helps neutralize free radicals, thereby reducing oxidative damage.

Case Studies and Research Findings

A selection of studies highlights the efficacy of this compound:

StudyFindings
Gertsch et al., 2008Demonstrated anti-inflammatory effects in murine models.
Cantrell et al., 2001Showed cytotoxicity against Mycobacterium tuberculosis at low concentrations.
Oshima et al., 1986Reported significant inhibition of tumor cell growth in vitro assays.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity of Grandifloric acid in plant extracts?

  • Methodological Answer : this compound (CAS 22338-69-8; C20H30O3) requires a combination of spectroscopic and chromatographic techniques for identification. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides molecular weight and purity validation . Researchers should cross-reference spectral data with published iridoid glucoside profiles and include retention times in HPLC protocols to ensure reproducibility .

Q. What are the standard protocols for isolating this compound from Thunbergia laurifolia?

  • Methodological Answer : Isolation typically involves sequential solvent extraction (e.g., ethanol or methanol) followed by column chromatography. Fractionation using silica gel or Sephadex LH-20 is recommended, with polarity-guided elution (hexane:ethyl acetate gradients) to separate iridoid glucosides. Final purification can be achieved via preparative HPLC with UV detection at 254 nm . Detailed protocols must specify solvent ratios, column dimensions, and flow rates to enable replication .

Q. How can researchers ensure reproducibility in this compound quantification across laboratories?

Q. What strategies are effective in resolving discrepancies in reported bioactivity profiles of this compound?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (I² and H statistics) to quantify variability across studies . Investigate confounding factors such as plant source variability (e.g., geographic origin of T. laurifolia) or assay conditions (e.g., cell line selection). Sensitivity analyses should exclude outlier studies and apply random-effects models to account for between-study variance .

Q. How should researchers design experiments to elucidate the biosynthetic pathway of this compound in plant systems?

  • Methodological Answer : Combine isotope labeling (e.g., 13C-glucose tracer studies) with transcriptomic profiling of T. laurifolia tissues. Use CRISPR-Cas9 to silence candidate genes (e.g., cytochrome P450s) and monitor intermediate metabolites via LC-MS/MS. Experimental designs must include negative controls (wild-type plants) and validate enzyme activity in vitro .

Q. What methodological considerations are critical when assessing this compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in absorption and metabolism. Use tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements, validated against FDA bioanalytical guidelines. Include data on protein binding, half-life (t½), and bioavailability (F%) in tables, with statistical power analysis to justify sample sizes .

Properties

IUPAC Name

(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRXSJJHLPGZ-DZAVYMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22338-69-8
Record name Grandifloric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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